Cas no 51065-64-6 (6-Methyl-2-heptyne)

6-Methyl-2-heptyne 化学的及び物理的性質
名前と識別子
-
- 6-Methyl-2-heptyne
- Methylheptyne
- Isoamyl methyl acetylene
- 6-methylhept-2-yne
- 2-Heptyne,6-methyl
- 6-Methyl-2-heptin
- 6-Methyl-hept-2-in
- 6-methyl-hept-2-yne
- 6-Methyl-heptin-2
- HIEALULIKYDRQN-UHFFFAOYSA
- 51065-64-6
- DTXSID40199068
- MFCD00041619
- AKOS025295402
- Methyl isopentyl acetylene
- HIEALULIKYDRQN-UHFFFAOYSA-
- CH3C.equiv.C(CH2)2CH(CH3)2
- FT-0621213
- InChI=1/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
- 2-Heptyne, 6-methyl
- HIEALULIKYDRQN-UHFFFAOYSA-N
- DB-242816
-
- MDL: MFCD00041619
- インチ: InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h8H,6-7H2,1-3H3
- InChIKey: HIEALULIKYDRQN-UHFFFAOYSA-N
- SMILES: CC#CCCC(C)C
計算された属性
- 精确分子量: 110.11000
- 同位素质量: 110.10955
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 0
- 重原子数量: 8
- 回転可能化学結合数: 2
- 複雑さ: 97.7
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- Surface Charge: 0
- 互变异构体数量: 何もない
- トポロジー分子極性表面積: 0
- XLogP3: 3.2
じっけんとくせい
- Color/Form: えきたい
- 密度みつど: 0,76 g/cm3
- ゆうかいてん: -86.55°C (estimate)
- Boiling Point: 125 °C
- フラッシュポイント: Not available
- Refractive Index: 1.4250
- PSA: 0.00000
- LogP: 2.44590
- Solubility: 不溶性
6-Methyl-2-heptyne Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- 危険物輸送番号:3295
- セキュリティの説明: S23-S33-S62
- 危险等级:3
- 安全术语:3
- Risk Phrases:R10; R65
- 储存条件:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送
- HazardClass:3
- 包装グループ:II
- Packing Group:II
- 包装カテゴリ:II
6-Methyl-2-heptyne 税関データ
- 税関コード:2901299090
- 税関データ:
中国税関コード:
2901299090概要:
2901299090その他の不飽和無環炭化水素。規制条件:nothing.VAT:17.0%.税金還付率:9.0%.最恵国関税:2.0%.一般関税:30.0%
申告要素:
製品名, 成分含有量ガス燃料として使用する包装容器の体積を報告すべきであり、バルク貨物を報告すべきである
要約:
2901299090種の不飽和無環状炭化水素。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:2.0%.General tariff:30.0%
6-Methyl-2-heptyne Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHENG KE LU SI SHENG WU JI SHU | sc-278534-5 g |
6-Methyl-2-heptyne, |
51065-64-6 | 5g |
¥459.00 | 2023-07-11 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1834335-5g |
6-Methyl-2-Heptyne |
51065-64-6 | 98% | 5g |
¥504.00 | 2024-05-11 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20881-5g |
6-Methyl-2-heptyne, 98% |
51065-64-6 | 98% | 5g |
¥3162.00 | 2023-04-13 | |
SHENG KE LU SI SHENG WU JI SHU | sc-278534-5g |
6-Methyl-2-heptyne, |
51065-64-6 | 5g |
¥459.00 | 2023-09-05 | ||
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20881-25g |
6-Methyl-2-heptyne, 98% |
51065-64-6 | 98% | 25g |
¥5831.00 | 2023-04-13 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | B20881-1g |
6-Methyl-2-heptyne, 98% |
51065-64-6 | 98% | 1g |
¥670.00 | 2023-04-13 |
6-Methyl-2-heptyne 関連文献
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
-
6. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
6-Methyl-2-heptyneに関する追加情報
Introduction to 6-Methyl-2-heptyne (CAS No: 51065-64-6)
6-Methyl-2-heptyne, identified by its Chemical Abstracts Service (CAS) number 51065-64-6, is an organic compound belonging to the alkyne family. This compound features a seven-carbon chain with a triple bond at the second carbon and a methyl group at the sixth carbon, imparting unique chemical properties that make it of significant interest in synthetic chemistry and pharmaceutical research. The structural configuration of 6-Methyl-2-heptyne enables diverse functionalization pathways, making it a valuable intermediate in the synthesis of more complex molecules.
The molecular formula of 6-Methyl-2-heptyne is C₈H₁₄, reflecting its composition of eight carbon atoms and fourteen hydrogen atoms. The presence of the triple bond (C≡C) and the methyl substituent (CH₃) influences its reactivity, making it a versatile building block for organic synthesis. In recent years, advances in synthetic methodologies have highlighted the utility of 6-Methyl-2-heptyne in constructing more intricate molecular architectures, particularly in the development of novel pharmaceuticals and agrochemicals.
One of the most compelling aspects of 6-Methyl-2-heptyne is its role as a precursor in the synthesis of bioactive compounds. Researchers have leveraged its reactive sites to develop intermediates for drugs targeting various therapeutic areas, including oncology, neurology, and infectious diseases. For instance, recent studies have demonstrated its application in constructing heterocyclic scaffolds, which are prevalent in many pharmacologically active molecules. The ability to introduce modifications at both the triple bond and methyl group positions allows for fine-tuning of physicochemical properties, such as solubility and bioavailability, which are critical for drug development.
The synthesis of 6-Methyl-2-heptyne typically involves acetylene-based reactions, such as alkylation or condensation processes. Modern catalytic systems have improved the efficiency and selectivity of these reactions, enabling cleaner routes to 6-Methyl-2-heptyne with minimal byproducts. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce functional groups adjacent to the triple bond with high precision. These advancements underscore the growing importance of 6-Methyl-2-heptyne as a synthetic intermediate in industrial-scale production.
In pharmaceutical research, 6-Methyl-2-heptyne has been explored for its potential in developing kinase inhibitors, which play a crucial role in cancer therapy. By serving as a scaffold for designing molecules that interact with specific enzymatic targets, researchers aim to enhance drug efficacy while minimizing side effects. Additionally, its incorporation into peptidomimetics has shown promise in modulating protein-protein interactions, offering new avenues for therapeutic intervention.
The agrochemical sector has also benefited from the use of 6-Methyl-2-heptyne derivatives. Its structural features contribute to the development of novel pesticides and herbicides with improved environmental profiles. For example, researchers have synthesized analogs of 6-Methyl-2-heptyne that exhibit herbicidal activity by inhibiting key plant enzymes involved in growth regulation. Such innovations align with global efforts to develop sustainable agricultural solutions.
From a chemical biology perspective, 6-Methyl-2-heptyne serves as a tool for studying metabolic pathways and enzyme mechanisms. Its incorporation into biomolecules allows researchers to track metabolic fluxes and identify key regulatory points within cellular systems. This approach has been instrumental in understanding diseases related to metabolic dysregulation and developing targeted therapies.
The analytical characterization of 6-Methyl-2-heptyne is another area where advancements have been made. Modern spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), provide detailed insights into its structure and purity. These tools are essential for ensuring that synthesized compounds meet stringent quality standards before proceeding to biological testing.
Future directions in the study of 6-Methyl-2-heptyne may involve exploring its potential in materials science applications. Its ability to form stable polymers or copolymers could lead to new materials with unique properties, such as high strength or thermal stability. Such developments would expand its utility beyond traditional chemical synthesis applications.
In summary, 6-Methyl-2-heptyne (CAS No: 51065-64-6) is a multifaceted compound with significant implications across multiple scientific disciplines. Its role as a synthetic intermediate continues to drive innovation in pharmaceuticals, agrochemicals, and materials science. As research progresses, further applications of this versatile molecule are expected to emerge, reinforcing its importance in modern chemistry.
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